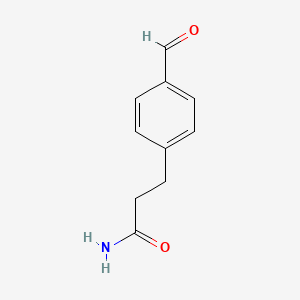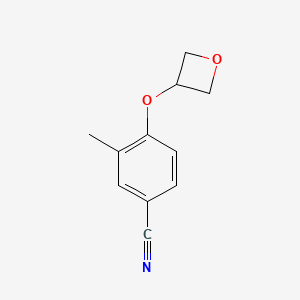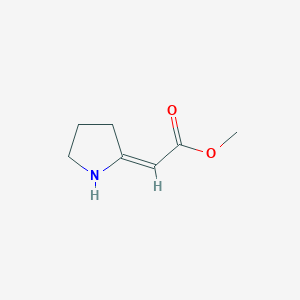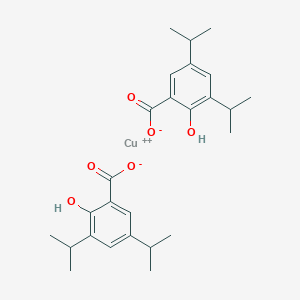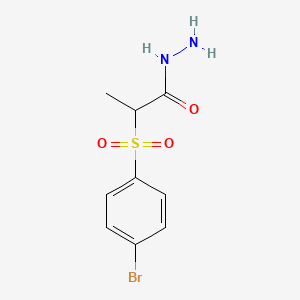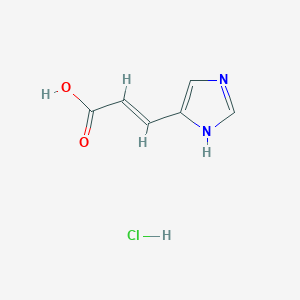
3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urocanic-acid Hydrochloride is a derivative of urocanic acid, a naturally occurring compound found in the skin. Urocanic acid is known for its ability to absorb UV-A and UV-B radiation, making it a crucial component in protecting the skin from harmful ultraviolet rays . The hydrochloride form is often used in various scientific and industrial applications due to its enhanced stability and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Urocanic-acid Hydrochloride can be synthesized through the deamination of histidine, a process catalyzed by histidine ammonia-lyase. This reaction produces urocanic acid, which can then be converted to its hydrochloride form by reacting with hydrochloric acid . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of Urocanic-acid Hydrochloride often involves large-scale fermentation processes using bacteria such as Acinetobacter, which possess the histidine utilization pathway . This method allows for the efficient production of urocanic acid, which is subsequently converted to its hydrochloride form.
Análisis De Reacciones Químicas
Types of Reactions
Urocanic-acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: Urocanic acid can be oxidized to form imidazolonepropionate, a reaction catalyzed by urocanase.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Urocanic-acid Hydrochloride can participate in substitution reactions, particularly involving the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products Formed
The major products formed from these reactions include imidazolonepropionate and various substituted derivatives of urocanic acid .
Aplicaciones Científicas De Investigación
Urocanic-acid Hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
Urocanic-acid Hydrochloride exerts its effects primarily through its ability to absorb UV radiation. When exposed to UV light, trans-urocanic acid is converted to its cis form, which has immunomodulatory properties . This conversion helps protect the skin from UV-induced damage by activating regulatory T cells and reducing inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Urocanic-acid Hydrochloride include:
Cinnamic acids: These compounds also absorb UV radiation and are used in sunscreens.
Mycosporine-like amino acids: These natural compounds provide UV protection and are found in various marine organisms.
Uniqueness
Urocanic-acid Hydrochloride is unique due to its dual role as a UV absorber and an immunomodulator. Unlike cinnamic acids and mycosporine-like amino acids, urocanic acid can modulate the immune response, making it particularly valuable in medical and skincare applications .
Propiedades
IUPAC Name |
(E)-3-(1H-imidazol-5-yl)prop-2-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c9-6(10)2-1-5-3-7-4-8-5;/h1-4H,(H,7,8)(H,9,10);1H/b2-1+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHJZBXMBVLFJY-TYYBGVCCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C=CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)/C=C/C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

